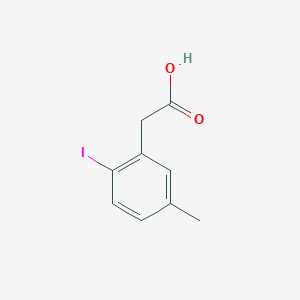![molecular formula C15H16BrNO2S B8468776 N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester CAS No. 851199-00-3](/img/structure/B8468776.png)
N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester
Übersicht
Beschreibung
N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester typically involves the reaction of 2-(4-bromophenyl)thiophene-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Substitution: Various substituted thiophenes and phenyl derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Employed in catalytic reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural features that can interact with biological targets.
Biological Probes: Utilized in the design of probes for studying biological processes.
Industry:
Material Science: Incorporated into the synthesis of materials with specific electronic properties.
Agrochemicals: Potential use in the development of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the bromophenyl and thiophene groups suggests potential interactions with aromatic and heterocyclic binding sites in biological molecules .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: The presence of the thiophene ring in N-[2-(4-bromophenyl)-3-thienyl]carbamic acid 1,1-dimethylethyl ester distinguishes it from other similar compounds, which may have different aromatic or heterocyclic groups.
- Reactivity: The thiophene ring can participate in unique chemical reactions, such as electrophilic aromatic substitution, which may not be possible with other similar compounds.
- Applications: The unique structure of this compound may confer specific biological activities or material properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
851199-00-3 |
|---|---|
Molekularformel |
C15H16BrNO2S |
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-bromophenyl)thiophen-3-yl]carbamate |
InChI |
InChI=1S/C15H16BrNO2S/c1-15(2,3)19-14(18)17-12-8-9-20-13(12)10-4-6-11(16)7-5-10/h4-9H,1-3H3,(H,17,18) |
InChI-Schlüssel |
BKTGLAHNPILPMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(tetrahydro-2h-pyran-4-yl)oxy]methyl]-](/img/structure/B8468791.png)

